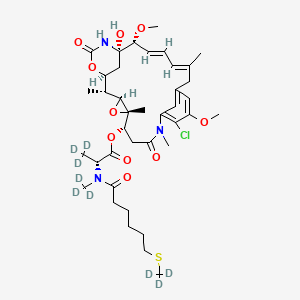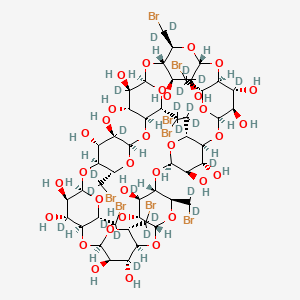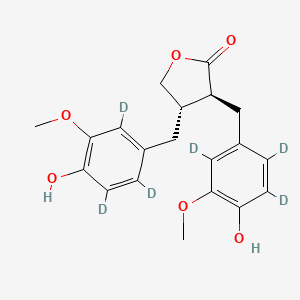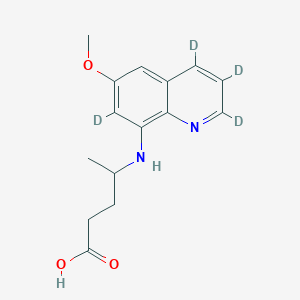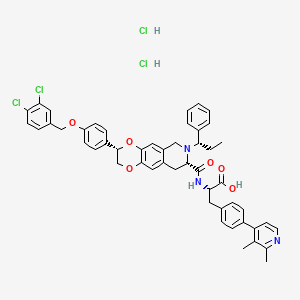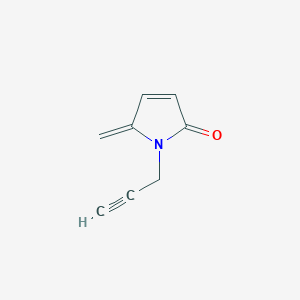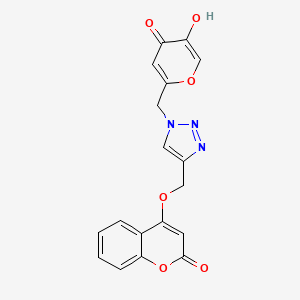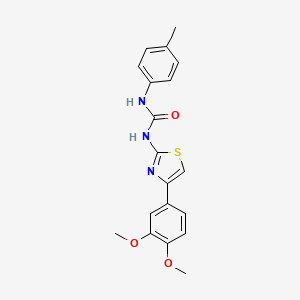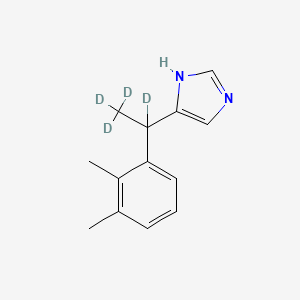
Levomedetomidine-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Levomedetomidine-d4 is a deuterated form of levomedetomidine, a stereoisomer of medetomidine. Medetomidine is a potent and selective alpha-2 adrenergic receptor agonist used primarily for its sedative and analgesic properties. This compound is often used in scientific research as a stable isotope-labeled compound for various analytical and pharmacokinetic studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of levomedetomidine-d4 involves the incorporation of deuterium atoms into the molecular structure of levomedetomidine. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to achieve high yields and purity. The production process is carefully monitored to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Levomedetomidine-d4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound may result in the formation of corresponding oxides, while reduction may yield deuterated analogs of the original compound .
Wissenschaftliche Forschungsanwendungen
Levomedetomidine-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound in various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Biology: Employed in pharmacokinetic studies to track the distribution and metabolism of drugs in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a reference standard in drug development.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
Levomedetomidine-d4 exerts its effects by binding to alpha-2 adrenergic receptors, which are primarily located in the central nervous system. This binding inhibits the release of norepinephrine, leading to sedative and analgesic effects. The molecular targets and pathways involved include the locus coeruleus in the brainstem, which plays a key role in regulating arousal and pain perception .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dexmedetomidine: Another stereoisomer of medetomidine with similar pharmacological properties.
Medetomidine: The racemic mixture of levomedetomidine and dexmedetomidine.
Clonidine: An alpha-2 adrenergic agonist with similar sedative and analgesic effects.
Uniqueness
Levomedetomidine-d4 is unique due to its deuterated nature, which makes it particularly useful in analytical and pharmacokinetic studies. The incorporation of deuterium atoms enhances the stability and allows for precise tracking in various experimental settings .
This compound is a valuable compound in scientific research, offering unique properties and applications across various fields. Its synthesis, chemical reactions, and mechanism of action make it a versatile tool for researchers and industry professionals alike.
Eigenschaften
Molekularformel |
C13H16N2 |
|---|---|
Molekulargewicht |
204.30 g/mol |
IUPAC-Name |
5-[1,2,2,2-tetradeuterio-1-(2,3-dimethylphenyl)ethyl]-1H-imidazole |
InChI |
InChI=1S/C13H16N2/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13/h4-8,11H,1-3H3,(H,14,15)/i3D3,11D |
InChI-Schlüssel |
CUHVIMMYOGQXCV-AYUWCLKISA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])(C1=CC=CC(=C1C)C)C2=CN=CN2 |
Kanonische SMILES |
CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



